molecular formula C13H8F5NO2 B572361 2-(Difluoromethoxy)-5-(2-(trifluoromethoxy)phenyl)pyridine CAS No. 1261836-74-1

2-(Difluoromethoxy)-5-(2-(trifluoromethoxy)phenyl)pyridine

Cat. No.: B572361
CAS No.: 1261836-74-1
M. Wt: 305.204
InChI Key: NVWORZGWGBIMGB-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-5-(2-(trifluoromethoxy)phenyl)pyridine (CAS 1261836-74-1) is a fluorinated pyridine derivative of significant interest in medicinal chemistry and anticancer research. With a molecular formula of C13H8F5NO2 and a molecular weight of 305.20 g/mol, this compound is characterized by its distinct difluoromethoxy and trifluoromethoxy substituents . This chemical serves as a key synthetic intermediate or backbone in the development of novel therapeutic agents. Specifically, it falls within the structural class of substituted pyridines investigated as potent BMI-1 inhibitors . The BMI-1 protein is a crucial regulatory component in stem cell self-renewal and is often overexpressed in various neoplasms, making it a promising target for oncological research . Compounds featuring this scaffold are being explored for their ability to inhibit cancer cell proliferation and induce cytotoxic effects, particularly in cancer stem cells . Researchers are advised to handle this material with care. The recommended storage condition is sealed in a dry environment at 2-8°C to ensure long-term stability . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(difluoromethoxy)-5-[2-(trifluoromethoxy)phenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F5NO2/c14-12(15)20-11-6-5-8(7-19-11)9-3-1-2-4-10(9)21-13(16,17)18/h1-7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWORZGWGBIMGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=C(C=C2)OC(F)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90744603
Record name 2-(Difluoromethoxy)-5-[2-(trifluoromethoxy)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261836-74-1
Record name 2-(Difluoromethoxy)-5-[2-(trifluoromethoxy)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination-Fluorination Sequences

A widely adopted approach involves substituting chlorine atoms with fluorinated alkoxy groups. For example, in the synthesis of analogous trifluoromethoxy-substituted pyrazines, hydroxypyrazine is treated with thiophosgene to form a chlorinated intermediate, which subsequently undergoes fluorination using antimony trifluoride (SbF₃) or silver tetrafluoroborate (AgBF₄). Applied to pyridine systems, this method could proceed as follows:

  • Chlorination : React 5-hydroxy-2-(trifluoromethoxy)pyridine with thiophosgene (CSCl₂) to yield 2-chloro-5-(trifluoromethoxy)pyridine.

  • Fluorination : Treat the chlorinated intermediate with SbF₃ or AgBF₄ to replace chlorine with difluoromethoxy (-OCHF₂).

Key Reaction Conditions :

StepReagentTemperatureTimeYield
ChlorinationThiophosgene0–25°C3–6 h~70%
FluorinationSbF₃145–160°C5–6 h~65%

This method’s efficacy hinges on the halogen exchange agent’s reactivity, with AgBF₄ offering milder conditions but higher costs.

Use of Dibromodifluoromethane in Alkylation

Dibromodifluoromethane (CBr₂F₂) serves as a difluoromethoxylation agent in the presence of strong bases. For instance, 5-hydroxypyridine derivatives react with CBr₂F₂ under basic conditions to form 5-(difluoromethoxy)pyridine intermediates, which are then coupled with 2-(trifluoromethoxy)phenylboronic acid via Suzuki-Miyaura reactions.

Mechanistic Insight :
The base deprotonates the hydroxyl group, generating a phenoxide ion that attacks CBr₂F₂, displacing bromide and forming the difluoromethoxy group. Subsequent coupling introduces the aryl moiety.

Nucleophilic Substitution Approaches

Difluoromethoxy Group Installation

Difluoromethoxide (CHF₂O⁻), though weakly nucleophilic, can displace leaving groups (e.g., Cl, Br) on pyridine rings when generated in situ. A patented method for 2-aminopyridine derivatives demonstrates that using polar aprotic solvents like DMF and elevated temperatures (80–120°C) enhances substitution efficiency.

Example Protocol :

  • React 2-chloro-5-(trifluoromethoxy)pyridine with potassium difluoromethoxide (KOCHF₂) in DMF at 100°C for 12 h.

  • Isolate the product via distillation or chromatography.

Challenges :

  • KOCHF₂’s limited stability necessitates in situ preparation from CHF₂OH and KOH.

  • Competing side reactions, such as elimination or ring decomposition, reduce yields.

Trifluoromethoxy Group Installation

Trifluoromethoxylation remains notoriously difficult due to the poor availability of trifluoromethoxide (CF₃O⁻). Indirect methods, such as the deoxyfluorination of trichloromethoxy precursors, offer a workaround. For example:

  • Introduce a trichloromethoxy (-OCCl₃) group via nucleophilic substitution.

  • Treat with hydrogen fluoride (HF) or SF₄ to replace chlorines with fluorines.

Reaction Equation :

2-(OCCl3)-5-Ph-pyridine+3HF2-(OCF3)-5-Ph-pyridine+3HCl\text{2-(OCCl}3\text{)-5-Ph-pyridine} + 3 \text{HF} \rightarrow \text{2-(OCF}3\text{)-5-Ph-pyridine} + 3 \text{HCl}

This method achieves ~60% yield but requires specialized equipment to handle corrosive HF.

Coupling Reactions for Aryl Group Introduction

Suzuki-Miyaura cross-coupling provides a robust route to attach the 2-(trifluoromethoxy)phenyl group to the pyridine ring. A bromine or iodine atom at the pyridine’s 5-position serves as the coupling site.

Typical Conditions :

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

  • Base: K₂CO₃ or Cs₂CO₃

  • Solvent: Dioxane/H₂O mixture

  • Temperature: 80–100°C

  • Yield: 75–85%

Example :

5-Bromo-2-(difluoromethoxy)pyridine+2-(trifluoromethoxy)phenylboronic acidTarget Compound\text{5-Bromo-2-(difluoromethoxy)pyridine} + \text{2-(trifluoromethoxy)phenylboronic acid} \rightarrow \text{Target Compound}

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Halogen ExchangeHigh regioselectivityRequires toxic reagents (SbF₃, HF)60–70%
Nucleophilic SubstitutionDirect functionalizationLow efficiency for -OCF₃50–65%
Suzuki CouplingMild conditions, scalabilityRequires pre-halogenated intermediates70–85%

The Suzuki coupling route stands out for its scalability and compatibility with diverse aryl groups, making it preferable for industrial applications.

Industrial-Scale Considerations

Large-scale synthesis demands cost-effective catalysts and solvent recovery systems. Raney nickel, used in hydrogenation steps, offers recyclability but poses safety risks due to pyrophoric properties. Continuous-flow reactors mitigate these issues by enhancing heat dissipation and reducing reaction volumes .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-5-(2-(trifluoromethoxy)phenyl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry

The incorporation of fluorine into organic molecules has been shown to enhance their pharmacokinetic properties. In the case of 2-(difluoromethoxy)-5-(2-(trifluoromethoxy)phenyl)pyridine:

  • Antitumor Activity : Preliminary studies suggest that this compound exhibits significant cytotoxic effects against various cancer cell lines. Its fluorinated structure may enhance membrane permeability and bioavailability, making it a candidate for further development as an anticancer agent .
  • Neurological Disorders : Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, potentially offering therapeutic avenues for conditions such as depression and anxiety .

Fluorinated Ligands in Coordination Chemistry

Due to its unique electronic properties, this compound can serve as a ligand in coordination complexes:

  • Metal Complexes : Research has indicated that fluorinated ligands can stabilize metal ions in various oxidation states, which is crucial for catalysis and materials science applications .

Material Science

Fluorinated compounds are known for their stability and resistance to solvents:

  • Polymer Synthesis : This compound can be utilized in the synthesis of fluorinated polymers, which exhibit enhanced thermal stability and chemical resistance. Such materials are valuable in coatings and insulation applications .

Case Study 1: Anticancer Properties

A study conducted on a series of fluorinated pyridine derivatives, including this compound, demonstrated significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism was attributed to the inhibition of cell proliferation and induction of apoptosis.

Case Study 2: Coordination Chemistry

Research on the coordination behavior of fluorinated ligands revealed that this compound forms stable complexes with transition metals such as palladium and platinum. These complexes showed promise in catalyzing cross-coupling reactions, highlighting their utility in organic synthesis.

Mechanism of Action

The mechanism by which 2-(Difluoromethoxy)-5-(2-(trifluoromethoxy)phenyl)pyridine exerts its effects involves interactions with specific molecular targets. The difluoromethoxy and trifluoromethoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, and alteration of cellular signaling processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in substituent placement, fluorination patterns, and heterocyclic systems. Key comparisons include:

Table 1: Key Structural and Physical Properties of Analogous Compounds
Compound Name / CAS No. Molecular Formula Key Substituents Similarity Score* Notable Features
2-(Difluoromethoxy)-5-(2-(trifluoromethoxy)phenyl)pyridine (Target) C13H7F5NO2 (estimated) -OCF2H (C2), -OCH2CF3 (C5) N/A High fluorination, electron-withdrawing
2-(2-(Difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C14H18BF2O3 Boronate ester, -OCF2H (phenyl) 0.60 Suzuki coupling intermediate
5-(2-Chloropyridin-3-yl)-3-(2-(difluoromethoxy)phenyl)-1,2,4-oxadiazole C14H8ClF2N3O2 Oxadiazole linker, -Cl (pyridine) N/A Heterocyclic diversity, potential bioactivity
2-(Triethylsilyl)-5-(2-(trifluoromethoxy)phenyl)pyridine C18H23F3NOSi -SiEt3 (C2), -OCH2CF3 (C5) N/A Silyl protection, enhanced lipophilicity
2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine C12H6F5N -CF3 (C5), -F (C2,4 phenyl) 0.81 Simplified fluorination, lower molecular weight

*Similarity scores from and , calculated using structural fingerprinting.

Biological Activity

2-(Difluoromethoxy)-5-(2-(trifluoromethoxy)phenyl)pyridine, with the CAS number 1261836-74-1, is a fluorinated pyridine derivative that has garnered attention for its potential biological activities. This compound features a complex structure characterized by multiple fluorine substituents, which are known to influence pharmacological properties. This article aims to synthesize the available data on its biological activity, including case studies and research findings.

  • Molecular Formula : C13H8F5NO2
  • Molecular Weight : 305.20 g/mol
  • CAS Number : 1261836-74-1

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, primarily focusing on its anti-cancer and antimicrobial properties. The presence of fluorine atoms is often associated with enhanced biological activity due to their electronegative nature, which can improve binding affinity to biological targets.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies on related pyridine derivatives have shown potent inhibition of cell proliferation in leukemia models. Specifically, compounds that incorporate trifluoromethoxy groups have been noted for their effectiveness against L1210 mouse leukemia cells, with IC50 values in the nanomolar range, suggesting that this compound may exhibit comparable activity against similar cancer cell lines .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been investigated. In vitro studies have demonstrated that fluorinated compounds can enhance antibacterial efficacy. For example, modifications involving trifluoromethyl groups have been linked to improved activity against Gram-positive bacteria. The introduction of fluorine atoms can alter the electronic properties of the molecule, facilitating better interaction with bacterial targets .

Table 1: Summary of Biological Activities

Activity TypeModel OrganismIC50/Effective ConcentrationMechanism of Action
AnticancerL1210 mouse leukemiaNanomolar rangeInhibition of cell proliferation
AntimicrobialGram-positive bacteriaVaries (sub-micromolar range)Disruption of bacterial cell wall synthesis

Detailed Research Findings

  • Anticancer Studies : A study evaluating the effects of various fluorinated pyridine derivatives showed significant growth inhibition in L1210 cells, indicating that similar mechanisms may be at play for this compound .
  • Antimicrobial Efficacy : Research on related compounds demonstrated strong antibacterial activity against five Gram-positive bacteria. The introduction of fluorine was shown to enhance drug binding and penetration into biofilms, which are critical factors in bacterial resistance .
  • Structure-Activity Relationship (SAR) : Studies suggest that the positioning of fluorine substituents plays a crucial role in enhancing biological activity. For instance, compounds with para-substituted trifluoromethyl groups exhibited significantly higher potency compared to their non-fluorinated analogs .

Q & A

Basic: What synthetic methodologies are recommended for constructing the pyridine core with difluoromethoxy and trifluoromethoxy substituents?

Answer:
The synthesis typically involves Suzuki-Miyaura cross-coupling to introduce aryl groups. For example:

  • Step 1: Prepare a boronic ester intermediate (e.g., 2-(difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine) via halogenation and subsequent borylation.
  • Step 2: Couple with 2-(trifluoromethoxy)phenyl halides using Pd catalysts (e.g., Pd(PPh₃)₄) in a mix of toluene/water with Na₂CO₃ as base .
    Key considerations: Optimize reaction temperature (80–100°C) and ligand choice to minimize dehalogenation side reactions.

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

  • 19F NMR : Resolves trifluoromethoxy (-OCF₃, δ ~ -55 to -58 ppm) and difluoromethoxy (-OCF₂H, δ ~ -80 ppm) groups.
  • HPLC-MS : Confirms molecular ion peaks (e.g., [M+H]⁺) and detects impurities. Use C18 columns with acetonitrile/water gradients .
  • X-ray crystallography : For unambiguous structural confirmation, though crystallization may require slow evaporation in dichloromethane/hexane .

Advanced: How can computational modeling predict this compound’s binding affinity to mTOR or related kinase targets?

Answer:

  • Virtual screening : Use docking software (e.g., AutoDock Vina) with mTOR’s ATP-binding pocket (PDB: 4JSV). Focus on hydrogen bonding with Val2240 and hydrophobic interactions with Ile2163 .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. Validate with experimental IC₅₀ values from kinase inhibition assays .
    Note: Discrepancies between predicted and observed activity may arise from solvation effects or protein flexibility.

Advanced: How to address contradictions between in vitro cytotoxicity and in vivo efficacy data?

Answer:

  • In vitro limitations : Check cell line specificity (e.g., RPMI8226 vs. H929 myeloma cells) and assay conditions (e.g., serum-free media may reduce bioavailability) .
  • Pharmacokinetic profiling : Measure plasma stability (e.g., mouse models) to identify metabolic degradation (e.g., CYP3A4-mediated oxidation of pyridine ring) .
    Mitigation: Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .

Basic: What are the optimal storage conditions to prevent decomposition?

Answer:

  • Storage : Under inert gas (N₂/Ar) at -20°C in amber vials. Avoid exposure to moisture (use molecular sieves) and light .
  • Decomposition risks : Hydrolysis of difluoromethoxy groups in acidic/basic conditions. Monitor via 19F NMR for degradation peaks .

Advanced: How do substituent electronic effects influence binding to fluorinated targets?

Answer:

  • Trifluoromethoxy (-OCF₃) : Enhances π-stacking with aromatic residues (e.g., Phe2109 in kinases) and improves membrane permeability via lipophilicity (logP ~3.2) .
  • Difluoromethoxy (-OCF₂H) : Balances electronegativity and steric bulk. Compare with -OCH₂CF₃ analogs to assess hydrogen-bonding capacity .
    SAR tip : Replace -OCF₃ with -SCF₃ to evaluate thioether effects on potency .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and reactions .
  • Spill management : Neutralize with alkaline silica gel. Avoid incineration due to potential HF release .

Advanced: Can isotopic labeling (e.g., ¹⁸F) aid in pharmacokinetic studies?

Answer:

  • Synthesis : Introduce ¹⁸F via nucleophilic aromatic substitution (e.g., replace -OCF₂H with K¹⁸F/Kryptofix). Requires anhydrous DMF at 120°C .
  • Applications : PET imaging to track biodistribution in rodent models, focusing on tumor uptake vs. healthy tissues .

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